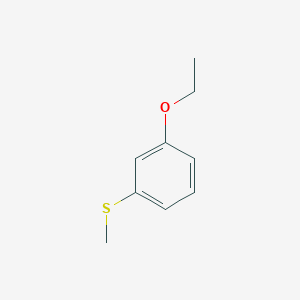

3-Ethoxyphenyl methyl sulfide

CAS No.:

Cat. No.: VC13547594

Molecular Formula: C9H12OS

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12OS |

|---|---|

| Molecular Weight | 168.26 g/mol |

| IUPAC Name | 1-ethoxy-3-methylsulfanylbenzene |

| Standard InChI | InChI=1S/C9H12OS/c1-3-10-8-5-4-6-9(7-8)11-2/h4-7H,3H2,1-2H3 |

| Standard InChI Key | NGPDDQLUGIKLOT-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=CC=C1)SC |

| Canonical SMILES | CCOC1=CC(=CC=C1)SC |

Introduction

Structural and Molecular Characteristics

The molecular structure of 3-ethoxyphenyl methyl sulfide consists of a benzene ring with two functional groups: an ethoxy group at the meta position and a methyl sulfide group. The ethoxy group contributes electron-donating effects via resonance, while the sulfide group introduces sulfur’s polarizability and nucleophilic potential.

Key Molecular Properties:

-

Molecular Formula: C₉H₁₂OS

-

Molecular Weight: 168.25 g/mol

-

IUPAC Name: 3-Ethoxybenzenethiol methyl ether

The compound’s lipophilicity is influenced by the ethoxy group, enhancing solubility in organic solvents, while the sulfide group may facilitate interactions with biomolecules or metal ions.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 3-ethoxyphenyl methyl sulfide typically involves nucleophilic substitution or coupling reactions. A common route is the methylation of 3-ethoxythiophenol using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base such as potassium carbonate (K₂CO₃):

Reaction conditions (e.g., solvent, temperature) are optimized to maximize yield and purity. For instance, acetone or dimethylformamide (DMF) at 60–80°C facilitates efficient methylation.

Industrial Production

Industrial synthesis may employ continuous-flow reactors to enhance scalability and reproducibility. Catalytic methods using transition metals (e.g., copper or palladium) could enable greener syntheses by reducing waste and energy consumption.

Chemical Reactivity and Functional Transformations

Oxidation Reactions

The sulfide group (–SCH₃) is susceptible to oxidation, forming sulfoxides or sulfones:

-

Sulfoxide Formation: Using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) yields 3-ethoxyphenyl methyl sulfoxide.

-

Sulfone Formation: Prolonged oxidation with excess oxidant converts the sulfide to 3-ethoxyphenyl methyl sulfone.

Electrophilic Aromatic Substitution

The ethoxy group directs electrophilic substitution to the para position relative to itself. For example, nitration would predominantly yield 3-ethoxy-4-nitro-phenyl methyl sulfide.

Desulfurization

Reduction with Raney nickel or lithium aluminum hydride (LiAlH₄) removes the sulfide group, generating 3-ethoxybenzene derivatives.

Applications in Scientific Research

Pharmaceutical Intermediates

Aryl sulfides are pivotal intermediates in drug discovery. For example:

-

Antimicrobial Agents: Sulfide-containing compounds exhibit activity against Gram-positive bacteria by disrupting cell membrane integrity .

-

Anticancer Research: Structural analogs have demonstrated pro-apoptotic effects in breast cancer (MCF-7) and lung cancer (A549) cell lines .

Material Science

The compound’s sulfur moiety may serve as a ligand in coordination polymers or catalysts, enhancing material stability and reactivity.

Agricultural Chemistry

As a precursor to herbicides or fungicides, its derivatives could inhibit enzyme pathways in plant pathogens.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The sulfide group may interact with cysteine residues in enzymes, inhibiting proteases or kinases. For instance, similar compounds inhibit cyclooxygenase-2 (COX-2), a target in anti-inflammatory drug development .

Metabolic Pathways

In vivo studies on aryl sulfides suggest hepatic metabolism via oxidation and glucuronidation, with potential bioactive metabolites.

Comparative Analysis with Structural Analogs

| Compound | Substituent | Key Differences |

|---|---|---|

| 3-Methoxyphenyl methyl sulfide | –OCH₃ at C3 | Lower lipophilicity vs. ethoxy analog |

| 4-Ethoxyphenyl methyl sulfide | –OCH₂CH₃ at C4 | Altered electrophilic substitution pattern |

| 3-Ethoxyphenyl ethyl sulfide | –SCH₂CH₃ | Enhanced steric hindrance |

The ethoxy group’s larger size compared to methoxy increases steric effects, potentially altering binding affinities in biological systems.

Challenges and Future Directions

-

Synthetic Optimization: Developing catalytic, asymmetric methods for sulfide synthesis.

-

Biological Profiling: Comprehensive in vitro and in vivo toxicity studies to assess therapeutic potential.

-

Environmental Impact: Evaluating biodegradation pathways to mitigate ecological risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume